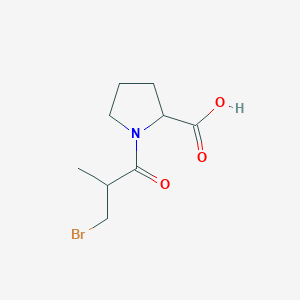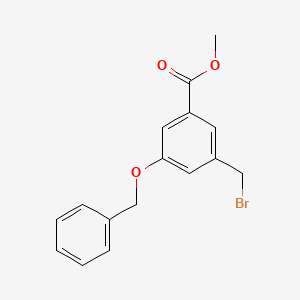
2-(2-(Benzyloxy)ethoxy)-5-bromo-3-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Benzyloxy)ethoxy)-5-bromo-3-methylpyridine is an organic compound with a complex structure that includes a benzyloxy group, an ethoxy group, a bromine atom, and a methyl group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Benzyloxy)ethoxy)-5-bromo-3-methylpyridine typically involves multiple steps. One common method starts with the preparation of 2-(2-(benzyloxy)ethoxy)ethanol, which is then brominated to introduce the bromine atom at the desired position on the pyridine ring. The reaction conditions often involve the use of solvents like toluene and catalysts such as palladium or copper to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The raw materials used are typically sourced in bulk to reduce costs, and the reaction conditions are carefully controlled to maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Benzyloxy)ethoxy)-5-bromo-3-methylpyridine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a 3-methylpyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium hydroxide (NaOH) can be used for substitution reactions
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: 3-Methylpyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-(2-(Benzyloxy)ethoxy)-5-bromo-3-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes .
Mecanismo De Acción
The mechanism of action of 2-(2-(Benzyloxy)ethoxy)-5-bromo-3-methylpyridine involves its interaction with specific molecular targets. The benzyloxy and ethoxy groups can interact with enzymes or receptors, potentially inhibiting their activity. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
2-(Benzyloxy)ethanol: Similar structure but lacks the bromine and methyl groups.
2-Ethoxyethanol: Similar ethoxy group but lacks the benzyloxy and pyridine ring.
Di(ethylene glycol) benzyl ether: Contains similar benzyloxy and ethoxy groups but differs in the overall structure .
Uniqueness
2-(2-(Benzyloxy)ethoxy)-5-bromo-3-methylpyridine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C15H16BrNO2 |
|---|---|
Peso molecular |
322.20 g/mol |
Nombre IUPAC |
5-bromo-3-methyl-2-(2-phenylmethoxyethoxy)pyridine |
InChI |
InChI=1S/C15H16BrNO2/c1-12-9-14(16)10-17-15(12)19-8-7-18-11-13-5-3-2-4-6-13/h2-6,9-10H,7-8,11H2,1H3 |
Clave InChI |
GRPVODNTMQBYFP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1OCCOCC2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol](/img/structure/B12069015.png)





![[2-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B12069039.png)

